molecular formula C11H10O B1626435 1-Hydroxy-8-methylnaphthalene CAS No. 32849-41-5

1-Hydroxy-8-methylnaphthalene

Cat. No. B1626435
Key on ui cas rn: 32849-41-5
M. Wt: 158.2 g/mol
InChI Key: MFDXXXWLWCGCBA-UHFFFAOYSA-N
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Patent
US07795299B2

Procedure details

Neo-tanshinlactone (1) was synthesized by a 8-step sequence, as illustrated in Scheme 1. Our synthetic strategy was to first prepare 8-methyl-1-naphthol (6). Accordingly, 5-methoxy-1-tetralone (2) was reacted with methylmagnesium bromide, and without purification, the resulting crude product (3) was dehydrated using concentrated HCl (Y.-G. Suh et al., Chem. Commun., 1203-1204 (2000); P. Mayer et al., Heterocycles, 55(2), 387-392 (2000)). The product 4, after purification, was dehydrogenated over 10% Pd/C in refluxing triglyme to furnish compound 5. Demethylation of 5 with BBr3 gave the desired naphthol intermediate 6 after silica gel chromatography. The total yield over for the four steps (2→6) was 70%. Treatment of 6 with malonic acid in the presence of PPA at 75° C. yielded 7 (H. Kamijo et al., Nippon Kagaku Kaishi, 11, 1257-1262 (1993)). Reaction of 7 with chloroacetone under basic conditions in DMF, followed by reaction with PPA at 110° C. gave the target product 1. (Y.-L. Chen et al., Helvetica Chimica Acta, 79, 651-657 (1996) B. Rajitha et al., Indian J. Chem., 25B, 872-873 (1986))
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([OH:12])=[CH:9][CH:8]=[CH:7]2.C[O:14][C:15]1C=C[CH:22]=[C:21]2[C:16]=1[CH2:17]CC[C:20]2=[O:25].[CH3:26][Mg]Br>>[CH3:26][C:5]1[C:6]2[CH:7]=[CH:8][C:9]3[C:17]4[O:25][CH:20]=[C:21]([CH3:22])[C:16]=4[C:15](=[O:14])[O:12][C:10]=3[C:11]=2[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=C(C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
without purification
CUSTOM
Type
CUSTOM
Details
The product 4, after purification
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing triglyme

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3OC=C4C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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